molecular formula C10H16ClNS B2476189 4-(Thiophen-2-ylmethyl)piperidine hydrochloride CAS No. 1216763-44-8

4-(Thiophen-2-ylmethyl)piperidine hydrochloride

Cat. No.: B2476189
CAS No.: 1216763-44-8
M. Wt: 217.76
InChI Key: NMBNMASAWPXKTF-UHFFFAOYSA-N
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Description

4-(Thiophen-2-ylmethyl)piperidine hydrochloride ( 1216763-44-8) is a high-value chemical building block with a molecular formula of C 10 H 16 ClNS and a molecular weight of 217.76 g/mol . This compound features a piperidine scaffold, a privileged structure in medicinal chemistry, which is functionalized with a thiophen-2-ylmethyl substituent. The incorporation of the sulfur-containing thiophene ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic profile, making it a versatile intermediate in various research applications . Researchers primarily utilize this compound in the synthesis and discovery of novel pharmacologically active molecules. Its structure makes it a key intermediate for developing compounds that target the central nervous system. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various experimental conditions. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper handling procedures should be followed, and the material safety data sheet (MSDS) should be consulted prior to use. The compound is typically supplied with cold-chain transportation to ensure its integrity .

Properties

IUPAC Name

4-(thiophen-2-ylmethyl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS.ClH/c1-2-10(12-7-1)8-9-3-5-11-6-4-9;/h1-2,7,9,11H,3-6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBNMASAWPXKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-2-ylmethyl)piperidine hydrochloride typically involves the reaction of thiophene-2-carbaldehyde with piperidine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and efficient purification techniques to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-2-ylmethyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the piperidine ring or the thiophene ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while substitution reactions can introduce various functional groups onto the thiophene or piperidine rings.

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Synthesis
4-(Thiophen-2-ylmethyl)piperidine hydrochloride is utilized as a key intermediate in organic synthesis. It facilitates the construction of diverse chemical entities, including pharmaceuticals and materials. The compound's piperidine ring and thiophene moiety enable the introduction of various functional groups, enhancing its applicability in developing new catalysts and materials.

Synthesis of Advanced Materials
The compound is involved in producing specialty chemicals and advanced materials. Its derivatives have been explored for use in organic semiconductors and light-emitting diodes (LEDs), showcasing its utility in the electronics industry.

Biological Applications

Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. A study reported minimum inhibitory concentration (MIC) values ranging from 5 µM to 20 µM against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent.

Antiviral Activity
The compound has been evaluated for antiviral properties, particularly against HIV. In vitro studies reveal that certain derivatives significantly inhibit HIV replication, with some exhibiting IC50 values in the nanomolar range. This suggests promising therapeutic potential for treating viral infections.

CNS Disorders Treatment
There is ongoing research into the efficacy of this compound in treating central nervous system disorders such as anxiety and depression. Some derivatives have shown selectivity for serotonergic receptors, indicating their potential as therapeutic agents for these conditions .

Case Study 1: Anti-HIV Activity

A 2020 study synthesized several piperidine derivatives related to this compound. Among them, one derivative demonstrated significant inhibition of HIV replication in cell cultures, highlighting its potential as an antiviral agent.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial efficacy, derivatives were tested against common bacterial pathogens. Results indicated that modifications to the piperidine ring could enhance antimicrobial potency, with MIC values showing effectiveness comparable to established antibiotics.

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeTarget OrganismMIC (µM)Reference
AntimicrobialDerivative AStaphylococcus aureus5
AntimicrobialDerivative BEscherichia coli20
AntiviralDerivative CHIV<10

Mechanism of Action

The mechanism of action of 4-(Thiophen-2-ylmethyl)piperidine hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include modulation of signal transduction pathways or inhibition of specific enzymes.

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

The nature of substituents on the piperidine ring significantly influences electronic, steric, and solubility properties. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
4-(Thiophen-2-ylmethyl)piperidine hydrochloride Thiophen-2-ylmethyl C₁₀H₁₆ClNS 217.76 Enhanced electron-rich character due to thiophene sulfur; used in ligand design
4-Methylpiperidine hydrochloride Methyl C₆H₁₄ClN 147.64 Simpler structure; reduced steric hindrance; common building block in alkaloid synthesis
4-(Trifluoromethyl)piperidine hydrochloride Trifluoromethyl C₆H₁₁ClF₃N 189.61 Electron-withdrawing CF₃ group increases stability and lipophilicity; used in fluorinated drug candidates
4-(4-Nitrophenyl)piperidine hydrochloride 4-Nitrophenyl C₁₁H₁₅ClN₂O₂ 242.70 Strong electron-withdrawing nitro group enhances reactivity in substitution reactions; intermediate for dyes/pharmaceuticals
4-(Tert-butyl)piperidine hydrochloride Tert-butyl C₉H₂₀ClN 177.72 Bulky substituent introduces steric hindrance; impacts conformational flexibility in catalysis
4-(3-Methoxyphenyl)piperidine hydrochloride 3-Methoxyphenyl C₁₂H₁₈ClNO 243.73 Methoxy group provides electron-donating effects; potential CNS drug intermediate

Key Observations :

  • Electronic Effects : Thiophene’s sulfur atom enhances π-electron density compared to aliphatic (methyl, tert-butyl) or electron-withdrawing (nitro, CF₃) groups.
  • Steric Influence : Bulky groups like tert-butyl reduce accessibility to the piperidine nitrogen, affecting reactivity in coupling reactions.
  • Solubility : Polar substituents (e.g., nitro, methoxy) improve aqueous solubility, whereas hydrophobic groups (tert-butyl, thiophene) favor lipid membrane permeability.

Heterocyclic Core Modifications

Replacing piperidine with other heterocycles alters ring size, basicity, and conformational flexibility:

Compound Name Core Structure Molecular Formula Molecular Weight Key Properties/Applications Reference
1-(Thiophen-2-ylmethyl)piperidin-4-amine (QZ-6208) Piperidine C₁₀H₁₇N₂S 197.32 Amino group at 4-position enables bifunctional reactivity (e.g., Schiff base formation)
N-(Thiophen-2-ylmethyl)cyclopentanamine hydrochloride (HA-5931) Cyclopentane C₁₀H₁₆ClNS 217.76 Smaller ring increases ring strain; potential for altered pharmacokinetics
1-(Thiophen-2-ylmethyl)pyrrolidine (HI-1546) Pyrrolidine C₉H₁₃NS 167.27 Five-membered ring reduces basicity; shorter duration of action in bioactive molecules

Key Observations :

  • Ring Size : Piperidine (6-membered) offers greater conformational flexibility than pyrrolidine (5-membered) or cyclopentane.
  • Basicity : Piperidine derivatives generally exhibit higher basicity (pKa ~11) compared to pyrrolidine (pKa ~9.5), affecting protonation states under physiological conditions.

Pharmacologically Active Derivatives

While this compound itself is primarily a synthetic intermediate, structurally related compounds have documented pharmacological roles:

  • Paroxetine Hydrochloride : A piperidine-based SSRI with a 4-fluorophenyl substituent; highlights the importance of aryl groups in CNS drug design .
  • Dyclonine Hydrochloride : A piperidine derivative with a butoxyphenyl group; demonstrates how substituent lipophilicity enhances local anesthetic efficacy .

Biological Activity

4-(Thiophen-2-ylmethyl)piperidine hydrochloride is a compound with significant potential in biological research, particularly due to its structural characteristics derived from both piperidine and thiophene. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H15NS·HCl. The compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a thiophene ring, a five-membered aromatic ring containing sulfur. This unique combination contributes to its diverse biological activities.

Research indicates that compounds similar to this compound may act as muscarinic receptor antagonists. This mechanism involves binding to the catalytic site of the acetylcholinesterase (AChE) enzyme, which plays a crucial role in neurotransmission by breaking down acetylcholine. By inhibiting AChE, these compounds can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .

Antimicrobial Properties

This compound has been studied for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various microbial strains, including fungi and bacteria . The minimum inhibitory concentrations (MICs) for several pathogens have been reported, indicating its potential as an antimicrobial agent.

Microbial StrainMIC (µg/mL)
Candida albicans< 16
Aspergillus fumigatus< 32
Escherichia coli< 8

Anticancer Activity

The compound's anticancer potential has also been explored. It has shown promise in inhibiting the growth of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have indicated that derivatives of piperidine can enhance the efficacy of existing chemotherapeutics .

Research Findings

  • Alzheimer's Disease : A study highlighted the role of piperidine derivatives in inhibiting both AChE and butyrylcholinesterase (BuChE), suggesting that this compound could be beneficial in treating neurodegenerative diseases like Alzheimer's .
  • Antimycobacterial Activity : Research on related compounds has demonstrated significant activity against Mycobacterium tuberculosis, with some derivatives exhibiting MIC values comparable to established antituberculosis drugs .
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory processes, which could lead to therapeutic applications in inflammatory diseases .

Case Studies

Several case studies have documented the effects of this compound:

  • Study on Antimicrobial Efficacy : In vitro testing demonstrated that this compound inhibited the growth of multiple fungal strains at low concentrations, supporting its use as a potential antifungal agent.
  • Cancer Cell Line Studies : In one study, treatment with this compound resulted in significant reductions in cell viability for several cancer cell lines, indicating its potential as an anticancer therapeutic.

Q & A

Basic: What synthetic strategies optimize the purity of 4-(Thiophen-2-ylmethyl)piperidine hydrochloride?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. Key steps include:

  • Reagent Selection : Use a base like triethylamine to deprotonate intermediates and facilitate thiophene-piperidine bond formation .
  • Solvent Optimization : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency by stabilizing ionic intermediates .
  • Purification : Recrystallization from ethanol or acetonitrile removes unreacted starting materials. HPLC or column chromatography further isolates the hydrochloride salt with >95% purity .

Advanced: How can molecular docking studies elucidate this compound’s interaction with serotonin receptors?

Methodological Answer:

  • Target Selection : Prioritize receptors like 5-HT2A or 5-HT3, where piperidine derivatives show affinity .
  • Ligand Preparation : Optimize the compound’s 3D structure using software (e.g., Schrodinger Maestro) and assign protonation states at physiological pH .
  • Docking Protocols : Use AutoDock Vina to simulate binding poses, focusing on hydrogen bonding between the piperidine nitrogen and receptor aspartate residues. Validate with MD simulations to assess stability .
  • Contradiction Resolution : If experimental IC50 values conflict with docking scores, re-evaluate ligand tautomerism or receptor flexibility .

Basic: What safety protocols are critical during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) to prevent decomposition .
  • Spill Management : Neutralize spills with sodium bicarbonate, then collect in hazardous waste containers .

Advanced: How can substituent effects explain contradictory bioactivity in piperidine-thiophene derivatives?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Substituents like sulfonyl groups (e.g., in 4-[(4-Methoxyphenyl)sulfonyl]piperidine) increase receptor binding affinity but reduce solubility, leading to false-negative cytotoxicity results .
  • Steric Effects : Bulky groups (e.g., 2-methylpropyl in ) may hinder target access, requiring SAR studies with truncated analogs .
  • Data Normalization : Use standardized assays (e.g., MTT for cytotoxicity) across derivatives. Adjust for lipophilicity (logP) via HPLC-measured partitioning .

Basic: Which analytical techniques confirm structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy : 1^1H NMR identifies thiophene protons (δ 6.8–7.2 ppm) and piperidine methylene signals (δ 2.5–3.5 ppm). 13^{13}C NMR confirms quaternary carbons .
  • Mass Spectrometry : ESI-MS detects the molecular ion [M+H]+^+ at m/z 228.1 (calculated) with <2 ppm error .
  • HPLC : Use a C18 column (ACN/water + 0.1% TFA) to assess purity. A single peak at 254 nm with >98% area indicates high purity .

Advanced: How do piperidine ring modifications influence pharmacokinetics?

Methodological Answer:

  • Solubility : Ethylene glycol-based substituents (e.g., in ) enhance aqueous solubility via hydrogen bonding, improving oral bioavailability .
  • Metabolic Stability : Fluorination (e.g., ) reduces CYP450-mediated oxidation. Test via liver microsome assays with LC-MS metabolite profiling .
  • Blood-Brain Barrier (BBB) Penetration : LogD calculations (e.g., AlogPS) predict CNS access. Derivatives with logD 1–3 show optimal permeability .

Basic: What steps mitigate batch-to-batch variability in synthesis?

Methodological Answer:

  • Process Control : Monitor reaction temperature (±2°C) and stoichiometry (1:1.05 molar ratio of piperidine to thiophene reagent) .
  • In-Line Analytics : Use FTIR to track intermediate formation (e.g., disappearance of thiophene C-Br stretch at 560 cm1^{-1}) .
  • Quality Metrics : Enforce strict specifications (e.g., residual solvent <500 ppm via GC) and use statistical process control (SPC) charts .

Advanced: Can QSAR models predict the compound’s environmental toxicity?

Methodological Answer:

  • Descriptor Selection : Compute topological polar surface area (TPSA), logP, and molecular weight using ChemAxon. These correlate with bioaccumulation potential .
  • Model Training : Use datasets like ECOTOX to train random forest models. Validate with cross-validation (R2^2 > 0.7) .
  • Mitigation Strategies : If high toxicity is predicted, introduce biodegradable groups (e.g., ester linkages) without compromising activity .

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